Methyl 2,2-Difluoro-3-methoxypropionate
Overview
Description
Methyl 2,2-Difluoro-3-methoxypropionate is an organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 g/mol . This compound is primarily used as a building block in organic synthesis and is known for its unique chemical properties due to the presence of both methoxy and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-Difluoro-3-methoxypropionate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetate with n-butyllithium and diisopropylamine in tetrahydrofuran under an inert atmosphere at low temperatures. This is followed by the addition of 2,2-difluoro-3-methoxypropionic acid methyl ester . The reaction mixture is then quenched and purified to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-Difluoro-3-methoxypropionate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,2-difluoro-3-methoxypropanoic acid .
Scientific Research Applications
Methyl 2,2-Difluoro-3-methoxypropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,2-Difluoro-3-methoxypropionate involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: This compound has a similar structure but with additional fluorine atoms, which can alter its chemical properties and reactivity.
Methyl 3-methoxyperfluoropropanoate: Another related compound with different fluorination patterns.
Uniqueness
Methyl 2,2-Difluoro-3-methoxypropionate is unique due to its specific combination of methoxy and difluoromethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,2-difluoro-3-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-9-3-5(6,7)4(8)10-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYMXQCYVIIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377758 | |
Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-39-9 | |
Record name | Methyl 2,2-Difluoro-3-methoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99497-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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